16:0-23:2 Diyne PC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

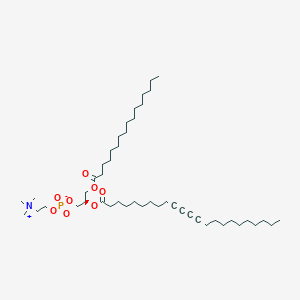

[(2R)-3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3/t45-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFCRBIQENPXTJ-WBVITSLISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H86NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 16:0-23:2 Diyne PC

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This synthetic phospholipid is of significant interest to researchers in materials science, biophysics, and drug delivery due to its unique photo-polymerizable properties.

Core Properties of this compound

This compound is a specialized phospholipid that incorporates a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two alkyne (diyne) functional groups at the sn-2 position of the glycerol backbone.[1] This diyne moiety allows for photo-initiated cross-linking, transforming the lipid from a fluid state into a stable polymer network upon exposure to ultraviolet (UV) light.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Source |

| Chemical Name | 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine | |

| Synonym(s) | PTPC, this compound | |

| CAS Number | 84271-00-1 | |

| Molecular Formula | C₄₇H₈₆NO₈P | |

| Molecular Weight | 824.16 g/mol | |

| Physical Form | Powder | |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Low (< 1 mg/mL) | Forms liposomes or micelles in aqueous solutions. |

| DMSO | Soluble | A common solvent for preparing stock solutions. |

| Ethanol | Soluble | Can be used in formulations, often in combination with other solvents. |

| Chloroform | Soluble | Expected to be soluble based on its lipid nature. |

| Corn Oil | Can be formulated | Used as a vehicle for in vivo administration.[2] |

| PEG300/400 | Can be formulated | Used as a vehicle for in vivo administration.[2] |

| Tween 80 | Can be formulated | Used as a surfactant in formulations.[2] |

Note: For in vivo applications, various formulations using DMSO, PEG300, Tween 80, and corn oil have been suggested to achieve stable suspensions or solutions.[2]

Key Applications and Experimental Protocols

The primary application of this compound stems from its ability to form stable, cross-linked membranes and surfaces. This has been exploited in the development of 2D nanomembranes for filtration and separation, as well as in modifying the surfaces of nanoparticles to control drug diffusion.[3][4]

Formation of 2D Nanomembranes via Photopolymerization

A key application of this compound is in the creation of two-dimensional nanomembranes. A study by Gilzer et al. (2019) in Langmuir detailed the biphasic formation of such membranes through photopolymerization, analyzed in situ using infrared difference spectroscopy.[3][4] While the full experimental details from the paper are proprietary, a general protocol can be outlined based on information for diacetylenic lipids.

-

Vesicle Preparation:

-

Dissolve this compound in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

Further dry the film under vacuum for at least one hour to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator until the solution becomes clear.[5]

-

-

Photopolymerization:

-

Transfer the vesicle suspension to a quartz cuvette.

-

Purge the suspension with an inert gas (e.g., argon) to remove dissolved oxygen, which can quench the polymerization reaction.[5]

-

Expose the sample to UV light at a wavelength of approximately 254 nm using a low-pressure mercury lamp.[5]

-

The polymerization process can be monitored by observing the color change of the solution, which typically transitions from colorless to blue and then to red, or by spectroscopic methods such as IR or Raman spectroscopy to track the disappearance of the diyne signal.

-

Role in Drug Delivery

This compound has been utilized to create a cross-linked lipid monolayer at the interface of nanoparticles. This polymerized shell can modulate the release kinetics of encapsulated drugs, offering a strategy for controlled drug delivery. The diyne groups also present an opportunity for further functionalization via "click chemistry," a type of reaction that is efficient and specific, allowing for the attachment of targeting ligands or other molecules.[1]

Involvement in Signaling Pathways

As a synthetic lipid, this compound is not a natural component of cellular membranes and is not known to be a direct participant or modulator of specific signaling pathways. Its primary utility in a biological context is to alter the physical properties of lipid bilayers or nanoparticle surfaces.

However, lipids, in general, are integral to cellular signaling. They can act as second messengers, precursors for signaling molecules, or can modulate the function of membrane-bound proteins. The diagram below illustrates a conceptual overview of the roles of lipids in signal transduction. It is important to note that this is a general representation and does not imply a direct role for this compound in these pathways.

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthetic strategy for similar diacetylenic phospholipids has been described. This typically involves a multi-step process. A plausible, though not explicitly documented, synthetic route would likely follow these general steps:

-

Synthesis of the Glycerol Backbone: Starting with a chiral precursor like sn-glycero-3-phosphocholine.

-

Acylation at sn-1: Esterification of the sn-1 hydroxyl group with palmitic acid or its activated form (e.g., palmitoyl chloride).

-

Acylation at sn-2: Esterification of the sn-2 hydroxyl group with 10,12-tricosadiynoic acid. This diacetylenic fatty acid would need to be synthesized separately.

-

Purification: Purification of the final product using chromatographic techniques to achieve high purity.

The synthesis of diacetylenic fatty acids themselves can be complex and may involve coupling reactions to create the diyne moiety.

Conclusion

This compound is a versatile synthetic lipid with significant potential in materials science and drug delivery. Its key feature is the photo-polymerizable diyne group, which allows for the creation of stable, cross-linked structures. While it is not directly involved in cellular signaling, its unique properties make it a valuable tool for researchers developing novel biomaterials and therapeutic delivery systems. Further research may yet uncover new applications for this and other polymerizable lipids in biology and medicine.

References

- 1. This compound | CAS:84271-00-1 | AxisPharm [axispharm.com]

- 2. This compound | Liposome | 84271-00-1 | Invivochem [invivochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biphasic Formation of 2D Nanomembranes by Photopolymerization of Diacetylene Lipids as Revealed by Infrared Difference Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly referred to as 16:0-23:2 Diyne PC, is a synthetic phospholipid of significant interest in the fields of biomaterials science and drug delivery. Its unique structure, incorporating a diacetylenic moiety within one of its acyl chains, imparts the ability to undergo photopolymerization, leading to the formation of highly stable liposomes and supported lipid bilayers. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this versatile biomaterial.

Core Structure and Physicochemical Properties

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is an asymmetric phospholipid featuring a saturated palmitic acid (16:0) at the sn-1 position and a diacetylenic tricosadiynoic acid (23:2) at the sn-2 position of the glycerol backbone. The phosphocholine headgroup provides the molecule with its amphiphilic character.

The defining feature of this phospholipid is the presence of a diyne functionality in the C23 acyl chain. This group allows for topochemical polymerization upon exposure to UV light, typically at a wavelength of 254 nm, resulting in a cross-linked, polymeric lipid assembly. This polymerization process significantly enhances the mechanical stability and reduces the permeability of membranes formed from this lipid.

Physicochemical Data

| Property | Value | Reference |

| Synonym | This compound | [1][2] |

| Molecular Formula | C47H86NO8P | [1] |

| Molecular Weight | 824.2 g/mol | [1] |

| CAS Number | 84271-00-1 | [1] |

| Physical Form | Powder | [3] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [3] |

Synthesis

A plausible synthetic route would involve the following key steps:

-

Synthesis of 10,12-tricosadiynoic acid: This would likely be the most complex part of the synthesis, involving the coupling of smaller acetylenic precursors.

-

Protection and acylation of the glycerol backbone: Starting with a suitable chiral precursor of glycerol, the sn-1 and sn-2 hydroxyl groups would be selectively acylated with palmitic acid and the synthesized 10,12-tricosadiynoic acid, respectively.

-

Phosphorylation and choline addition: The final step would involve the phosphorylation of the sn-3 hydroxyl group and subsequent addition of the choline headgroup.

Purification at each step would be critical to obtaining the final product with high purity.

Experimental Protocols

Preparation of Polymerizable Liposomes

A common application of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is the formation of photopolymerized liposomes. A typical protocol is as follows:

-

Lipid Film Hydration:

-

Dissolve 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, and any other desired lipids, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation.

-

-

Vesicle Formation:

-

The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size.

-

-

Photopolymerization:

-

Transfer the liposome suspension to a quartz cuvette.

-

Irradiate the sample with UV light at 254 nm. The duration of irradiation will depend on the concentration of the lipid and the intensity of the UV source. The polymerization process can often be visually monitored by a color change of the suspension.

-

Formation of Supported Lipid Bilayers (SLBs)

This phospholipid can be used to form highly stable, intrabilayer-crosslinked supported lipid bilayers.

-

Substrate Preparation: Clean and prepare a suitable solid support (e.g., silica, glass, or mica).

-

Vesicle Fusion: Deposit the prepared liposomes (as described above) onto the substrate. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

-

Polymerization: Irradiate the SLB with UV light (254 nm) to induce cross-linking of the diacetylene groups.

Applications in Research and Drug Development

The primary application of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine stems from its ability to form robust, polymerized membranes.

-

Drug Delivery: Polymerized liposomes, often referred to as "polysomes," exhibit enhanced stability in biological fluids and reduced leakage of encapsulated drugs. This makes them promising carriers for controlled and targeted drug delivery. The cross-linked nature of the bilayer can provide a more rigid structure, which can be advantageous for certain drug formulations.

-

Biosensors: Supported lipid bilayers incorporating this lipid can serve as stable platforms for studying membrane-protein interactions or as components of biosensors. The polymerization enhances the durability of the sensor's active surface.

-

Model Membranes: Due to their stability, polymerized membranes are used as models to study the biophysical properties of cell membranes.

Signaling Pathways and Biological Interactions

Currently, there is a lack of direct evidence in the scientific literature to suggest that 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is directly involved in specific cellular signaling pathways in the way that endogenous lipids like diacylglycerol or phosphatidylinositol phosphates are. Its primary role in a biological context is as a structural component of synthetic lipid assemblies.

The interaction of liposomes formulated with this lipid and cells would likely be governed by the overall physical and chemical properties of the liposome (size, surface charge, and surface modifications) rather than a specific signaling cascade triggered by the diacetylenic lipid itself. The cellular uptake of such liposomes would proceed through endocytic pathways, which are general mechanisms for the internalization of nanoparticles.

Visualizations

Caption: Molecular components of the phospholipid.

Caption: Experimental workflow for creating drug-loaded polysomes.

References

An In-Depth Technical Guide on the Core Mechanism of Action of the Permeability Transition Pore Complex (PTPC) and its Lipid Modulators

An in-depth analysis of the provided search results indicates that "PTPC" in the context of lipids most likely refers to the Permeability Transition Pore Complex , a multiprotein complex in the mitochondrial membrane. While the user's query also included "lipid," this likely refers to the lipidic components and modulators of this protein complex, rather than a single lipid entity named "PTPC lipid." The search for "phosphatidyl-L-threonyl-L-cysteine" did not yield any specific, well-characterized lipid, making the Permeability Transition Pore Complex the most scientifically plausible interpretation.

This guide will, therefore, focus on the mechanism of action of the Permeability Transition Pore Complex (PTPC) and the crucial role that lipids play in its regulation and function.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms governing the Permeability Transition Pore Complex (PTPC), with a specific focus on the integral role of lipids in its modulation.

Core Concept: The Permeability Transition Pore Complex (PTPC)

The Permeability Transition Pore Complex (PTPC) is a dynamic multiprotein complex located in the mitochondrial membranes.[1] Its opening leads to an increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa, a phenomenon known as mitochondrial membrane permeabilization (MMP).[1] This event is a critical step in the induction of apoptosis (programmed cell death) and is also implicated in various pathological conditions.[1]

The precise molecular composition of the PTPC is still a subject of ongoing research, but several key protein components have been identified.[1] These include:

-

Voltage-Dependent Anion Channel (VDAC) in the outer mitochondrial membrane.

-

Adenine Nucleotide Translocator (ANT) in the inner mitochondrial membrane.

-

Cyclophilin D (CypD) in the mitochondrial matrix.[1]

Other associated proteins may include hexokinase II, creatine kinase, and members of the Bcl-2 family of proteins (e.g., Bax, Bid).[1]

Mechanism of Action: PTPC Opening and Regulation

The opening of the PTPC is a tightly regulated process triggered by various stimuli, including high levels of matrix Ca²⁺, oxidative stress, and inorganic phosphate. The binding of CypD to ANT is considered a key event in inducing a conformational change that leads to pore opening.

The signaling pathway leading to PTPC opening can be visualized as follows:

Caption: Signaling pathway of PTPC opening.

The Critical Role of Lipids in PTPC Modulation

Lipids are not merely structural components of the mitochondrial membranes but are also key regulators of PTPC function. Different classes of lipids can influence the activity of the core PTPC proteins and thereby modulate the probability of pore opening.

3.1. Phospholipids and PTPC Regulation

The phospholipid composition of the mitochondrial membranes, particularly the inner membrane where ANT resides, can significantly impact PTPC activity.

-

Cardiolipin (CL): This unique dimeric phospholipid is highly enriched in the inner mitochondrial membrane and is known to interact directly with ANT. The oxidation of cardiolipin under conditions of oxidative stress is a potent trigger for PTPC opening.

-

Phosphatidylserine (PS): While primarily located in the inner leaflet of the plasma membrane, the externalization of PS is a well-known marker of apoptosis.[2] Within the mitochondria, local changes in PS concentration could potentially influence the membrane environment and the function of PTPC components. PS is synthesized from phosphatidylcholine (PC) or phosphatidylethanolamine (PE).[2][3]

The interplay of these phospholipids in the mitochondrial membrane creates a dynamic environment that influences PTPC function.

Caption: Modulation of PTPC opening by key phospholipids.

Quantitative Data on PTPC Modulators

The following table summarizes quantitative data related to the modulation of PTPC activity. It is important to note that specific values can vary depending on the experimental system and conditions.

| Modulator | Effect on PTPC Opening | Typical Concentration Range for Effect | Notes |

| Ca²⁺ | Inducer | 1-10 µM (Matrix) | A primary and potent inducer of the PTPC. |

| Cyclosporin A | Inhibitor | 0.1-1 µM | Binds to Cyclophilin D, preventing its interaction with ANT. |

| Oxidative Stress | Inducer | Variable | Acts in part through the oxidation of cardiolipin and protein thiols. |

| Cardiolipin | Inhibitor (native) | High in inner mitochondrial membrane | Oxidation of cardiolipin reverses its inhibitory effect and promotes pore opening. |

Experimental Protocols

5.1. Isolation of Mitochondria for PTPC Studies

-

Objective: To obtain a purified and functional mitochondrial fraction from cells or tissues.

-

Methodology:

-

Homogenize fresh tissue or cultured cells in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspension in the isolation buffer and re-centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate assay buffer.

-

5.2. Measurement of Mitochondrial Swelling (A proxy for PTPC opening)

-

Objective: To assess PTPC opening by measuring the decrease in light scattering associated with mitochondrial swelling.

-

Methodology:

-

Resuspend isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS, and succinate as a respiratory substrate).

-

Place the mitochondrial suspension in a spectrophotometer cuvette.

-

Monitor the absorbance at 540 nm over time.

-

Add a known PTPC inducer (e.g., CaCl₂) to trigger pore opening.

-

A decrease in absorbance indicates mitochondrial swelling due to water influx through the open PTPC.

-

Test potential inhibitors by pre-incubating the mitochondria with the compound before adding the inducer.

-

Caption: Workflow for mitochondrial swelling assay.

Conclusion

The Permeability Transition Pore Complex is a critical regulator of mitochondrial function and cell fate. Its activity is intricately modulated by a variety of factors, with lipids playing a particularly crucial role. Understanding the complex interplay between the protein components of the PTPC and the surrounding lipid environment is essential for elucidating the mechanisms of apoptosis and for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a range of diseases. Further research into the specific lipid-protein interactions within the PTPC will undoubtedly reveal new targets for pharmacological intervention.

References

Introduction to Diacetylene Phospholipids

An In-depth Technical Guide to Diacetylene Phospholipids for Researchers, Scientists, and Drug Development Professionals

Diacetylene phospholipids are a unique class of lipids that contain a diacetylene moiety within their acyl chains.[1] These molecules are renowned for their ability to undergo topochemical polymerization when organized into ordered structures like vesicles, tubules, or films and exposed to UV radiation.[2][3] This polymerization process creates a conjugated polymer backbone of alternating ene-yne bonds, known as a polydiacetylene (PDA).[4]

The resulting polydiacetylene assemblies exhibit remarkable chromogenic properties. They typically appear intense blue in their initial, ordered state, with a maximum absorption wavelength (λmax) around 630-650 nm.[5] Upon exposure to external stimuli—such as heat, pH changes, mechanical stress, or molecular binding events—the conjugated backbone undergoes a conformational change.[6][7] This perturbation disrupts the π-orbital conjugation, causing a dramatic and often reversible colorimetric transition to a red phase (λmax ~540-550 nm) and a simultaneous shift from a non-fluorescent to a fluorescent state.[4][5][8][9] This stimulus-responsive behavior makes diacetylene phospholipids highly valuable for the development of biosensors, drug delivery systems, and smart materials.[7][10]

Synthesis and Self-Assembly

The core structure of a diacetylene phospholipid consists of a hydrophilic head group, a glycerol backbone, and two hydrophobic acyl chains, at least one of which contains the diacetylene functional group. A common example is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DiynePC).[2] The synthesis of these specialized lipids can be complex, often involving multi-step organic chemistry procedures to build the diacetylene-containing fatty acids and subsequently attach them to the glycerol backbone.[11][12]

Once synthesized, these amphiphilic molecules spontaneously self-assemble in aqueous solutions to form ordered supramolecular structures, most commonly bilayer vesicles (liposomes).[13] The formation of stable, well-defined vesicles is a prerequisite for effective polymerization, as the diacetylene units must be precisely aligned for the topochemical reaction to occur.[3][14] The properties of these vesicles, such as size and stability, can be tuned by modifying the structure of the diacetylene lipid, including acyl chain length and headgroup composition.[4][9] Longer acyl tails generally result in smaller and more stable vesicles.[4][9]

Polymerization of Diacetylene Phospholipids

The polymerization of diacetylene phospholipids is a solid-state reaction that requires the monomer units to be packed in a specific crystallographic orientation.[3][15] This topochemical polymerization is typically initiated by UV irradiation at a wavelength of approximately 254 nm.[16] The process cross-links the diacetylene groups of adjacent lipid molecules, forming the characteristic blue-colored polydiacetylene polymer while retaining the overall structure of the vesicle or film.[13]

The efficiency and kinetics of polymerization are highly sensitive to the molecular packing, which can be influenced by factors such as lipid composition, temperature, and the presence of other molecules within the bilayer.[2][14] For instance, the polymerization of the diacetylene lipid DC8,9PC occurs effectively in gel-phase lipid matrices composed of saturated lipids but not in liquid-phase matrices of unsaturated lipids.[14] The degree of polymerization can be controlled by modulating the UV exposure time, which in turn affects the stability and release properties of the final vesicle.[10]

A generalized workflow for the preparation and polymerization of diacetylene vesicles is outlined below.

Caption: Workflow for preparing polydiacetylene vesicles.

Stimuli-Responsive Chromatic Properties

The defining characteristic of polydiacetylene systems is their ability to transition from blue to red in response to environmental perturbations. This phenomenon is driven by conformational changes in the polymer backbone that alter the effective conjugation length of the π-electron system.[5]

-

Thermochromism : Heating a blue PDA assembly above a certain transition temperature induces the color change.[5] This transition can be reversible or irreversible depending on the specific chemical structure of the diacetylene monomer and its interactions with its environment.[17][18] The thermochromic transition temperature is closely related to the melting point of the corresponding monomer.[19]

-

Mechanochromism : The application of mechanical stress, such as shear forces, can also trigger the blue-to-red transition.[6][7][8] This property is particularly useful in sensing applications where a binding event at the vesicle surface creates a local mechanical strain that propagates to the polymer backbone.[20][21]

-

Chemochromism and Biochromism : The color transition can be induced by interactions with chemical or biological analytes. By functionalizing the vesicle surface with specific receptors (e.g., antibodies, sialic acid), highly selective biosensors can be created.[4][22] The binding of the target analyte perturbs the lipid packing, initiating the color change.[4][20]

The diagram below illustrates the general mechanism of stimuli-responsive sensing.

Caption: Mechanism of the stimuli-induced chromatic transition.

Characterization Techniques

A variety of analytical methods are employed to characterize diacetylene phospholipid assemblies both before and after polymerization.

| Technique | Purpose | Typical Findings | References |

| UV-Visible Spectroscopy | To monitor polymerization and the chromatic transition. | Monomers are colorless. Blue phase PDA shows λmax ~640 nm; red phase shows λmax ~550 nm. | [4][5][23] |

| Fluorescence Spectroscopy | To detect the red phase, which is fluorescent. | The blue phase is non-fluorescent, while the red phase exhibits strong fluorescence. | [4][9] |

| Dynamic Light Scattering (DLS) | To measure vesicle size and size distribution. | Vesicle size can be tuned (e.g., ~150 nm) and changes upon analyte binding (e.g., to ~820 nm). | [10][24] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology of vesicles. | Provides direct imaging of vesicle shape, size, and aggregation state. | [10][24] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To analyze molecular bonding and conformation. | Used to study hydrogen bonding between headgroups and coordination with metal ions. | [22][25] |

| Raman Spectroscopy | To probe the vibrational modes of the polymer backbone. | Confirms polymerization by showing characteristic alkyne (−C≡C−) and alkene (−C=C−) peaks of the ene-yne backbone. | [12][23] |

Applications

Biosensors

The most prominent application of diacetylene phospholipids is in the development of colorimetric and fluorogenic biosensors. By incorporating recognition elements into the vesicle structure, sensors for a wide range of targets have been developed.

| Target Analyte | Vesicle Composition | Key Result | References |

| Influenza Virus | Diacetylene lipids functionalized with sialic acid. | One of the earliest demonstrations of specific viral detection. | [4] |

| E. coli | PDA vesicles with DMPC and attached antibodies. | Insertion of 20-30% DMPC reduced response time for fluorescence changes. | [22] |

| Bacteriocins/Halocins | Vesicles of various phospholipids (DMPC, DMPE, etc.) and TRCDA. | Rapid, high-throughput screening of antimicrobial peptides with colorimetric response up to 59%. | [26][27] |

| Exosomes | PCDA/DMPC vesicles with anti-CD63 antibodies. | Achieved a detection limit of 3 × 10⁸ vesicles/mL. | [24] |

Controlled Drug Delivery

The stable, cross-linked structure of polymerized vesicles makes them promising candidates for drug delivery vehicles. The stimuli-responsive nature of the PDA backbone can be harnessed to trigger the release of encapsulated therapeutic agents at a specific site or time.

A workflow for this application is shown below.

Caption: Workflow for stimulus-triggered drug delivery.

Studies have shown that by altering the ratio of diacetylene lipid to standard phospholipid and controlling the UV polymerization time, the release rate of drugs like paclitaxel can be precisely modulated.[10]

| Drug | Vesicle Composition (PCDA:Phospholipid) | UV Time | % Release in 24h | References |

| Paclitaxel | 0:1 (Control) | N/A | 98.0 ± 2.1% | [10] |

| Paclitaxel | 1:3 | Not specified | 72.0 ± 5.8% | [10] |

| Paclitaxel | 1:1 | Not specified | 43.9 ± 6.5% | [10] |

| Paclitaxel | 3:1 | Not specified | 20.1 ± 5.4% | [10] |

| Paclitaxel | 1:1 | 20 min | 90.5 ± 3.7% | [10] |

| Paclitaxel | 1:1 | 40 min | 37.6 ± 2.3% | [10] |

Experimental Protocols

Protocol: Vesicle Preparation by Solvent Evaporation and Hydration

This is a widely used method for preparing diacetylene phospholipid vesicles.[16][28]

-

Lipid Preparation : Co-dissolve the diacetylene phospholipid (e.g., PCDA) and any other desired lipids (e.g., DMPC) in an organic solvent such as chloroform in a round-bottom flask. The molar ratio should be chosen based on the desired application (e.g., 4:6 phospholipid:TRCDA for biosensors).[28]

-

Film Formation : Evaporate the solvent using a stream of nitrogen gas or a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

-

Hydration : Add an aqueous buffer (e.g., deionized water, PBS) to the flask. The solution is typically heated to a temperature 5-10 °C above the melting temperature of the lipids to facilitate hydration.[4]

-

Vesicle Formation : Sonicate the suspension using a probe sonicator or bath sonicator for approximately 10-15 minutes at a temperature above the lipid melting point.[28][29] Alternatively, the vesicle suspension can be extruded through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.

-

Annealing : Cool the vesicle solution and store it at 4 °C overnight to allow the vesicles to anneal and stabilize.[29]

-

Polymerization : Bring the solution to room temperature and irradiate it with a UV lamp at 254 nm (e.g., 1 mW/cm²).[29] The irradiation time is a critical parameter and must be optimized; typical times range from 20 seconds to several minutes.[10][28] Successful polymerization is indicated by the appearance of an intense blue color.

Protocol: Quantification of Colorimetric Response (CR)

The blue-to-red color transition can be quantified using UV-Vis spectroscopy to calculate the Colorimetric Response (CR).[23]

-

Measure Spectra : Record the absorbance spectrum of the PDA vesicle solution before (initial state) and after (final state) exposure to the stimulus.

-

Determine Absorbance : Identify the absorbance value at the blue phase maximum (A_blue, ~640 nm) and the red phase maximum (A_red, ~550 nm).

-

Calculate Percent Blue (PB) : For both the initial (i) and final (f) states, calculate the Percent Blue (PB) using the following formula:

-

PB = A_blue / (A_blue + A_red)[23]

-

-

Calculate CR% : Calculate the colorimetric response using the PB values:

-

CR(%) = [ (PBi - PBf) / PBi ] × 100[23]

-

Conclusion

Diacetylene phospholipids are a versatile class of materials with significant potential in life sciences and materials science. Their capacity for self-assembly and topochemical polymerization, combined with their unique and sensitive chromogenic response to a vast array of stimuli, makes them powerful building blocks for advanced functional systems. For researchers in drug development and diagnostics, these lipids offer a robust platform for creating novel controlled-release vehicles and rapid, label-free biosensors. Continued research into modifying their chemical structures and optimizing their formulation will undoubtedly lead to even more sophisticated and sensitive applications in the future.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent progress in polydiacetylene mechanochromism - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [escholarship.org]

- 10. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Thermochromism in polydiacetylene-metal oxide nanocomposites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quantitative and Anisotropic Mechanochromism of Polydiacetylene at Nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of phospholipid insertion on arrayed polydiacetylene biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. Phospholipid/Polydiacetylene Vesicle-Based Colorimetric Assay for High-Throughput Screening of Bacteriocins and Halocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Immobilized Polydiacetylene Lipid Vesicles on Polydimethylsiloxane Micropillars as a Surfactin-Based Label-Free Bacterial Sensor Platform [frontiersin.org]

In-Depth Technical Guide: Physical Characteristics of 16:0-23:2 Diyne PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a synthetic, polymerizable phospholipid that holds significant promise for advancements in drug delivery, biosensor development, and the creation of stabilized biomimetic membranes. Its unique structure, featuring a saturated palmitoyl chain at the sn-1 position and a long tricosadiynoyl chain containing a diacetylene moiety at the sn-2 position, allows for UV-induced cross-linking. This polymerization capability imparts enhanced stability and controllable permeability to lipid assemblies, making it a valuable tool for various biomedical and biotechnological applications.[1]

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its fundamental properties, behavior in aqueous solutions, and the principles governing its polymerization. Detailed experimental protocols for the characterization of similar diyne-containing phospholipids are also presented to facilitate further research and application.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for experimental design, formulation development, and theoretical modeling.

| Property | Value | Reference |

| Chemical Name | 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine | |

| Synonym(s) | PTPC | |

| Molecular Formula | C47H86NO8P | |

| Molecular Weight | 824.16 g/mol | |

| CAS Number | 84271-00-1 | |

| Appearance | Solid powder | [2] |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C |

Assembly in Aqueous Environments and Phase Behavior

Like other phospholipids, this compound is an amphiphilic molecule that self-assembles in aqueous environments to form structures such as liposomes and micelles, which shield the hydrophobic acyl chains from water.[3] The behavior of these assemblies is critically dependent on temperature and concentration.

Phase Transition

The transition from a well-ordered gel phase to a more fluid liquid-crystalline phase is a key characteristic of lipid bilayers. While a specific phase transition temperature (Tm) for this compound has not been definitively reported in the available literature, data from a structurally similar diyne-containing phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC or DC(8,9)PC), shows a Tm of 40°C.[4] This suggests that this compound likely exhibits a similar phase transition in this temperature range. The photopolymerization of diyne lipids is most efficient when the acyl chains are in a highly ordered, crystal-like lattice, which is characteristic of the gel phase at temperatures well below the Tm.[4]

Critical Micelle Concentration (CMC)

Photopolymerization of this compound Assemblies

A defining feature of this compound is its ability to undergo photopolymerization upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm.[4] This process involves the topotactic reaction of the diacetylene groups within the lipid bilayer, leading to the formation of a conjugated polymer backbone. This cross-linking significantly enhances the mechanical stability and reduces the permeability of the resulting lipid assembly.

The efficiency of polymerization is highly dependent on the packing of the lipid molecules. Optimal polymerization occurs when the diyne moieties of adjacent lipid molecules are in close proximity and properly aligned, a condition that is best met in the ordered gel phase of the lipid bilayer.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of this compound. The following sections outline methodologies for key experiments based on established techniques for similar phospholipids.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

-

Lipid Film Formation:

-

Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer of choice to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid to facilitate hydration.

-

Gently agitate the flask to disperse the lipid film, leading to the formation of MLVs.

-

-

Vesicle Sizing (Optional):

-

To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

-

Photopolymerization of Liposomes

This protocol describes the UV-induced polymerization of liposomes containing this compound.

-

Sample Preparation:

-

Prepare a suspension of liposomes containing this compound as described above.

-

Transfer the liposome suspension to a quartz cuvette.

-

To prevent oxidation, purge the suspension with an inert gas such as argon or nitrogen for several minutes.

-

-

UV Irradiation:

-

Place the cuvette in a temperature-controlled sample holder at a temperature below the lipid's Tm to ensure the bilayer is in the gel phase.

-

Irradiate the sample with a low-pressure mercury lamp emitting at 254 nm. The distance from the lamp and the irradiation time will need to be optimized depending on the desired degree of polymerization.

-

-

Monitoring Polymerization:

-

The progress of polymerization can be monitored spectrophotometrically by observing the appearance of new absorption bands in the visible region, which are characteristic of the conjugated polymer backbone.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature of phospholipids.

-

Sample Preparation:

-

Prepare a concentrated suspension of this compound liposomes (typically 1-5 mg/mL).

-

Accurately transfer a small volume of the liposome suspension into an aluminum DSC pan and seal it hermetically.

-

Prepare a reference pan containing the same volume of buffer.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.

-

The phase transition will be observed as an endothermic peak in the DSC thermogram. The peak maximum corresponds to the Tm.

-

Conclusion

This compound is a versatile polymerizable phospholipid with significant potential in various scientific and biomedical fields. Its ability to form stable, cross-linked lipid assemblies upon UV irradiation opens up new possibilities for the design of robust drug delivery vehicles and advanced biomaterials. While specific quantitative data on some of its physical characteristics, such as the precise phase transition temperature and critical micelle concentration, require further experimental determination, the information and protocols provided in this guide offer a solid foundation for researchers and developers working with this promising lipid. Future studies focusing on the detailed biophysical characterization of this compound will undoubtedly contribute to unlocking its full potential.

References

- 1. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 2. This compound | Liposome | 84271-00-1 | Invivochem [invivochem.com]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 16:0-23:2 Diyne PC in Advanced Membrane Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine), a versatile polymerizable phospholipid, and its critical role in contemporary membrane research. This document details its properties, applications, and the experimental methodologies that leverage its unique characteristics to investigate membrane structure, dynamics, and interactions.

Introduction to this compound

This compound is a synthetic phospholipid featuring a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two conjugated alkyne groups (a diyne moiety) at the sn-2 position of the glycerol backbone.[1][2][3] This diyne functionality imparts a key property: the ability to undergo photopolymerization upon exposure to UV light, typically at a wavelength of 254 nm.[4][5] This cross-linking capability allows for the formation of stabilized, robust membrane structures, making it an invaluable tool for a wide range of biophysical and biomedical applications.[2][6]

Physicochemical Properties

The unique structure of this compound dictates its physical behavior in aqueous environments, where it self-assembles into bilayer structures like liposomes and monolayers.[7] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine | [2] |

| Synonym | PTPC | [6] |

| Molecular Formula | C₄₇H₈₆NO₈P | [2] |

| Molecular Weight | 824.16 g/mol | [2] |

| CAS Number | 84271-00-1 | [2] |

| Appearance | Solid at room temperature | [7] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in organic solvents like chloroform and DMSO | [7] |

| Polymerization Wavelength | ~254 nm | [4][5] |

| Phase Transition Temperature (for related diacetylenic PCs) | ~40°C | [5] |

Key Applications in Membrane Studies

The ability of this compound to form stabilized membranes upon polymerization has led to its use in a variety of research areas.

Stabilization of Biomimetic Membranes

The primary application of this compound is the creation of highly stable model membranes. Polymerization of the diyne groups creates a cross-linked network within the lipid bilayer, significantly enhancing its mechanical robustness and resistance to detergents and other disruptive agents. This is particularly useful for:

-

Drug Delivery Systems: Polymerized liposomes can provide improved stability during circulation and controlled release of encapsulated drugs.[8][9]

-

Biosensors: Stabilized membranes provide a durable platform for immobilizing and studying membrane-active molecules.[1]

-

Nanoparticle Coatings: Modifying the surface of nanoparticles with a polymerized lipid layer can control drug diffusion and improve biocompatibility.[2][6]

Investigation of Lipid-Protein Interactions

This compound serves as a powerful tool for studying the interactions between lipids and membrane proteins. The photo-activatable nature of the diyne group allows for covalent cross-linking of the lipid to adjacent protein domains upon UV irradiation. This "traps" the interaction, enabling the identification of lipid-binding sites and interacting partners through techniques like mass spectrometry.[8]

Reconstitution of Membrane Proteins

The enhanced stability of polymerized membranes makes them ideal for reconstituting purified membrane proteins. This allows for the study of protein function in a controlled, native-like environment.[3][10] The robust nature of these membranes is particularly advantageous for proteins that are difficult to study in detergent micelles or conventional liposomes.

Studies of Membrane Dynamics and Organization

While polymerization rigidifies the membrane, the unpolymerized state of this compound can be used to study membrane fluidity and domain formation. By incorporating it into mixed lipid systems, researchers can investigate how its unique acyl chain structure influences the phase behavior and organization of the membrane before triggering polymerization to stabilize specific structures.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of unilamellar vesicles by the thin-film hydration and extrusion method.

Materials:

-

This compound and other desired lipids (e.g., DOPC, Cholesterol) in chloroform

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block

Procedure:

-

In a round-bottom flask, combine the desired lipids, including this compound, dissolved in chloroform to achieve the target molar ratio.

-

Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

-

Place the flask on a rotary evaporator under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

The resulting suspension of multilamellar vesicles (MLVs) can be subjected to five freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) to promote lamellarity.

-

To produce unilamellar vesicles (LUVs), extrude the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature. Pass the suspension through the extruder 11-21 times.

-

Store the prepared liposomes at 4°C and use within a few days for best results.

Photopolymerization of Liposomes

This protocol outlines the procedure for cross-linking the diyne groups within the liposomal bilayer.

Materials:

-

Liposome suspension containing this compound

-

UV lamp with an emission maximum around 254 nm

-

Quartz cuvette

-

Argon or nitrogen gas

Procedure:

-

Place the liposome suspension in a quartz cuvette.

-

To prevent oxidation of the diyne groups, purge the suspension with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Seal the cuvette to maintain the inert atmosphere.

-

Irradiate the sample with UV light (254 nm) at a controlled temperature, which should be below the phase transition temperature of the lipid mixture to ensure the proper alignment of the diyne groups for efficient polymerization.[5]

-

The polymerization process can be monitored by observing the color change of the suspension, which often turns blue or red, and by measuring changes in the UV-Vis spectrum.

-

The duration of UV exposure will depend on the concentration of the diyne lipid and the intensity of the UV source.

Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general method for reconstituting a membrane protein into pre-formed liposomes containing this compound.

Materials:

-

Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)

-

Prepared liposomes containing this compound

-

Bio-Beads or dialysis cassettes for detergent removal

-

Reconstitution buffer

Procedure:

-

Mix the purified membrane protein with the prepared liposomes at a desired protein-to-lipid ratio.

-

Gently mix the solution and incubate for 1-2 hours at a temperature that is optimal for both the protein's stability and membrane fluidity.

-

Remove the detergent to allow the protein to insert into the liposome bilayer. This can be achieved by:

-

Dialysis: Place the protein-liposome mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

-

Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking to remove the detergent. The amount of beads and incubation time will depend on the detergent used.

-

-

After detergent removal, the proteoliposomes can be separated from unincorporated protein and empty liposomes by density gradient centrifugation if necessary.

-

The proteoliposomes can then be subjected to photopolymerization as described in section 4.2 to stabilize the reconstituted system.

Visualizing Experimental Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the interactions within biological systems.

Workflow for Studying Lipid-Protein Interactions

Caption: Workflow for identifying lipid-protein interaction sites using this compound and mass spectrometry.

Hypothetical Signaling Pathway Investigation

This diagram illustrates how this compound could be used to stabilize a receptor in a specific membrane environment to study its interaction with downstream signaling partners.

References

- 1. Unique supramolecular assembly through Langmuir – Blodgett (LB) technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LB Trough [www2.chemistry.msu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calorimetric and Spectroscopic Studies of the Thermotropic Phase Behavior of the n-Saturated 1,2-Diacylphosphatidylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Liposome | 84271-00-1 | Invivochem [invivochem.com]

- 8. WO2018013797A1 - Antigen-presenting cell-mimetic scaffolds and methods for making and using the same - Google Patents [patents.google.com]

- 9. WO2017041032A1 - Protocells to treat microbial infection and for synergistic delivery - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Diyne Functional Group in Lipids for Researchers and Drug Development Professionals

The diyne functional group, characterized by two conjugated carbon-carbon triple bonds, imparts unique and powerful capabilities to lipid molecules. Its incorporation into lipid structures opens up a world of applications in drug delivery, biosensing, and advanced materials science. This guide provides an in-depth exploration of the properties, applications, and experimental considerations of diyne-containing lipids.

Core Concepts: Structure and Reactivity

A diyne is an organic compound containing two carbon-carbon triple bonds. In the context of lipids, this functional group is typically integrated into the hydrophobic acyl chains.[1] The presence of the conjugated diyne moiety (a -diyne) creates a linear and rigid segment within the lipid tail, which significantly influences the packing and intermolecular interactions of these lipids in assemblies like liposomes and monolayers.[2]

The most notable characteristic of diyne lipids is their ability to undergo topochemical polymerization.[3][4] This solid-state polymerization is typically initiated by UV irradiation (commonly at 254 nm) and proceeds via a 1,4-addition reaction of adjacent diyne monomers.[5][6][7] For this reaction to occur efficiently, the diyne-containing lipid molecules must be in a highly ordered, crystal-like state, such as in a lipid bilayer below its phase transition temperature.[7][8] This precise alignment ensures that the reactive groups are in the correct proximity and orientation for polymerization.

This polymerization results in the formation of a polydiacetylene (PDA) polymer, which has a conjugated backbone of alternating double and triple bonds. This extended π-system gives rise to unique optical properties, most notably a distinct color change.[4] Typically, the initial polymer is blue, which can then relax to a red form upon exposure to various stimuli such as heat, pH changes, or binding events at the lipid assembly's surface.[5][6] This colorimetric transition is a key feature exploited in many biosensor applications.[9][10]

Beyond polymerization, the alkyne groups within the diyne moiety can also participate in bioorthogonal "click chemistry" reactions.[11][12] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allow for the specific and efficient covalent attachment of other molecules, like fluorescent dyes, targeting ligands, or drugs, to the diyne-containing lipid.[13][14][15] This capability is invaluable for creating functionalized lipid systems for targeted drug delivery and advanced imaging applications.[16][17][18]

Applications in Research and Drug Development

The unique properties of diyne lipids have led to their use in a variety of innovative applications:

-

Biosensors: The color-changing properties of polydiacetylene-based systems make them excellent candidates for biosensors.[10] For example, liposomes containing diyne lipids and specific receptors can be designed to change color upon binding to a target analyte, such as a protein or a pathogen.[9] This "biochromism" provides a simple and sensitive visual readout for diagnostic assays.[5][6]

-

Drug Delivery: Polymerized diyne liposomes, often referred to as nanocapsules, offer enhanced stability compared to conventional liposomes.[19] This increased stability can improve the circulation half-life of encapsulated drugs and protect them from degradation. Furthermore, the diyne functional group provides a handle for attaching targeting moieties via click chemistry, enabling the development of targeted drug delivery systems that can selectively deliver their payload to diseased cells or tissues.[12]

-

Advanced Materials and Biomimetic Membranes: The ability to polymerize diyne lipids within supported lipid bilayers allows for the creation of stable and micropatterned biomimetic membrane systems.[4][20] These platforms are useful for studying membrane-associated processes and for developing novel biocompatible coatings and surfaces.

Quantitative Data for Diyne Lipids

The following table summarizes key quantitative data related to the polymerization and spectroscopic properties of common diyne-containing lipids.

| Property | Value | Lipid System | Notes |

| UV Wavelength for Polymerization | 254 nm | Diacetylene-containing lipids | Low-pressure mercury arc lamp is a common source.[7][8] |

| Absorption Peak of Blue Form PDA | ~635 nm | Polymerized 10,12-tricosadiynoic acid liposomes | The initial product of polymerization.[5][9] |

| Absorption Peak of Purple Form PDA | ~540 nm | Polymerized 10,12-tricosadiynoic acid liposomes | Intermediate state in the blue-to-red transition.[5][9] |

| Absorption Peak of Red Form PDA | ~480 nm | Polymerized 10,12-tricosadiynoic acid liposomes | The "relaxed" form of the polymer after stimulation.[5][9] |

| Phase Transition Temperature (Tm) | 40°C | 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC) | Efficient polymerization occurs below this temperature.[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of diyne lipids. Below are outlines for key experimental procedures.

1. Preparation of Diyne-Containing Liposomes

This protocol describes the preparation of unilamellar vesicles containing a diyne lipid, such as 10,12-tricosadiynoic acid, often in combination with other lipids to enhance stability and functionality.

-

Materials: 10,12-tricosadiynoic acid, co-lipid (e.g., cardiolipin), chloroform, pure water (or buffer).

-

Procedure:

-

Dissolve the desired molar ratio of lipids (e.g., 80% 10,12-tricosadiynoic acid and 20% cardiolipin) in chloroform in a round-bottom flask.[6]

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the film with pure water or a suitable buffer by vortexing or gentle agitation. The hydration should be done at a pH that prevents aggregation (e.g., pH 5.7 for acidic lipids).[6]

-

To obtain small unilamellar vesicles (SUVs), sonicate the resulting lipid dispersion using a probe sonicator.[6] Keep the sample on ice to prevent overheating.

-

The resulting monomeric vesicles should be used for polymerization within a short timeframe (e.g., 48 hours) to prevent aggregation.[5]

-

2. UV Polymerization of Diyne Liposomes

This protocol details the process of polymerizing the prepared diyne liposomes to form colored polydiacetylene vesicles.

-

Materials: Prepared diyne liposome suspension, quartz cuvette, UV light source (254 nm, e.g., low-pressure mercury arc lamp), argon or nitrogen gas.

-

Procedure:

-

Work under yellow or red light to prevent premature polymerization.[7]

-

Place an aliquot of the liposome suspension into a quartz cuvette.

-

Purge the suspension with an inert gas like argon to remove oxygen, which can quench the polymerization reaction.[7]

-

Seal the cuvette and place it at a controlled distance (e.g., 6-13 cm) from the UV lamp.[7]

-

Irradiate the sample with 254 nm UV light. The polymerization can be monitored by observing the color change from colorless to blue.

-

The progress of the reaction can be quantitatively followed by measuring the absorbance spectrum over time, monitoring the appearance of the peak at ~635 nm.[5]

-

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Diyne Lipids

This protocol provides a general framework for labeling alkyne-containing lipids with an azide-functionalized molecule.

-

Materials: Alkyne-containing lipid vesicles, azide-labeled molecule of interest, copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[21]

-

Procedure:

-

Prepare stock solutions of the reactants: azide-labeled molecule, CuSO4, sodium ascorbate, and THPTA ligand in a suitable buffer (e.g., PBS).[21]

-

In a microcentrifuge tube, combine the alkyne-lipid vesicles with the azide-labeled molecule.

-

Add the THPTA ligand solution, followed by the CuSO4 solution. Vortex briefly to mix.

-

Initiate the reaction by adding the sodium ascorbate solution.[21] Vortex briefly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[14][21]

-

Purify the labeled lipid vesicles to remove excess reactants using methods such as dialysis or size exclusion chromatography.

-

Visualizing Workflows and Pathways

Workflow for Biosensor Development using Diyne Lipids

Caption: Workflow for creating a colorimetric biosensor using diyne lipids.

Click Chemistry for Targeted Lipid Nanoparticle Formulation

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. tandfonline.com [tandfonline.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiol–yne ‘click’ chemistry as a route to functional lipid mimetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 14. interchim.fr [interchim.fr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. limes-institut-bonn.de [limes-institut-bonn.de]

- 17. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polymeric Lipid Assemblies as Novel Theranostic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. confluore.com [confluore.com]

An In-depth Technical Guide to 16:0-23:2 Diyne PC for Researchers

Introduction to a Versatile Photopolymerizable Lipid

1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-23:2 Diyne PC or PTPC, is a synthetic, polymerizable phospholipid that has garnered significant interest across various scientific disciplines.[1][2] Its structure features a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two conjugated alkyne groups (a diacetylene motif) at the sn-2 position.[3][4][5] This unique diacetylene moiety imparts the ability to undergo photopolymerization upon exposure to ultraviolet (UV) light, forming a conjugated polydiacetylene (PDA) polymer.[2][6]

This property, combined with its amphiphilic nature to form lipid bilayers, makes this compound a powerful tool for creating stabilized nanostructures like liposomes and nanotubes, developing advanced drug delivery systems, and engineering sensitive biosensors.[7] This guide provides a technical overview of its properties, core applications, and key experimental protocols for professionals in research and drug development.

Physicochemical and Structural Properties

The utility of this compound is rooted in its distinct chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine | [1][2] |

| Synonym | PTPC | [1] |

| CAS Number | 84271-00-1 | [1][2][3][5] |

| Molecular Formula | C₄₇H₈₆NO₈P | [1][2][5] |

| Molecular Weight | 824.16 g/mol | [1][2] |

| Purity | >99% (by TLC) or ≥95% | [1][2][5] |

| Physical Form | Powder | [2] |

| Storage Temperature | -20°C (shipped on dry ice) | [1][2][8] |

| Stability | Store as a powder; protect from light, especially in solution, to prevent spontaneous polymerization. | [8] |

| Elemental Composition | C: 68.49%, H: 10.52%, N: 1.70%, O: 15.53%, P: 3.76% | [1] |

| Lamellar Repeat Size | 66.4 Å (low temp); 74 Å (above transition temp) (data for a related diacetylenic lipid) | [9] |

Core Concept: UV-Induced Photopolymerization

The defining feature of this compound is its ability to polymerize. This process is a topotactic reaction, meaning it is critically dependent on the precise alignment of the diacetylene monomers within a crystal-like lattice, which typically occurs at temperatures below the lipid's phase transition temperature.[6][8]

Upon irradiation with 254 nm UV light, the aligned diacetylene groups undergo a 1,4-addition reaction, forming a highly conjugated polymer backbone of alternating double and triple bonds (polydiacetylene).[6] This polymerization results in two key phenomena:

-

Structural Stabilization : The cross-linking of lipid monomers significantly enhances the mechanical stability of self-assembled structures like liposomes and bilayers.[7]

-

Chromic Transition : The resulting polymer initially appears blue, with a primary absorption peak around 650 nm. This "blue phase" is sensitive to external stimuli such as heat, mechanical stress, pH changes, or binding events. Such disturbances alter the polymer backbone's conjugation, causing a shift in absorption to ~550 nm and a visible color change to red. This transition is often accompanied by a shift from a non-fluorescent to a highly fluorescent state, making it a valuable tool for sensing applications.[10]

Applications in Drug Development and Research

The unique properties of this compound enable its use in several advanced applications.

-

Controlled Drug Delivery : By incorporating this lipid into liposomal formulations, researchers can create vesicles that are subsequently stabilized by UV polymerization. This cross-linking can "lock" therapeutic agents inside, and the enhanced stability can increase circulation half-life. The permeability of these structures can also be modulated, offering potential for triggered release systems.[7][11]

-

Biosensor Development : The dramatic and easily detectable blue-to-red color transition serves as a signal for molecular recognition events. When receptors are incorporated into the surface of polydiacetylene vesicles, binding of a target analyte can induce sufficient mechanical stress to trigger the color change, forming the basis of sensitive, label-free biosensors.

-

Click Chemistry and Bioconjugation : The alkyne groups within the lipid structure are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of "click chemistry." This allows for the covalent attachment of various molecules—such as targeting ligands, stealth polymers (e.g., PEG), or fluorescent probes—to the surface of pre-formed lipid assemblies in a highly efficient and specific manner.[5]

-

Formation of Nanomaterials : this compound and related diacetylene lipids can self-assemble into a variety of nanostructures, including tubules, sheets, and 2D nanomembranes, which are of interest in materials science and microelectronics.[3][9]

Experimental Protocols

Protocol 1: Preparation and Photopolymerization of Vesicles

This protocol outlines the fundamental steps for creating small unilamellar vesicles (SUVs) from this compound and polymerizing them. This procedure is adapted from established methods.[8]

Materials:

-

This compound powder

-

Appropriate aqueous buffer (e.g., deionized water, PBS)

-

Probe sonicator

-

1-mm quartz cuvette or cell

-

Low-pressure mercury arc lamp (253.7 nm emission)

-

Argon gas supply

Methodology:

-

Safety Precaution: Always protect diacetylenic lipids from UV and ambient light to prevent premature polymerization. Conduct all preparation steps under yellow or red light.[8]

-

Lipid Hydration: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent. Hydrate the film with the aqueous buffer to the desired final lipid concentration.

-

Vesicle Formation: Prepare small unilamellar vesicles (SUVs) by sonicating the hydrated lipid suspension using a probe sonicator. Sonicate on ice in short bursts to prevent overheating until the solution becomes clear.

-

Deoxygenation: Transfer an aliquot of the vesicle suspension to the quartz cuvette. Purge the sample of dissolved oxygen, which can quench the polymerization reaction, by gently bubbling argon gas through the suspension for 5-10 minutes. Seal the cuvette under an argon atmosphere.[8]

-

UV Irradiation: Place the sealed cuvette 6-13 cm from the low-pressure mercury lamp. Irradiate the sample at a temperature well below the lipid's phase transition (e.g., 20°C).[8] Polymerization is indicated by the appearance of a blue color.

-

Post-Polymerization: Once polymerized, the vesicles can be used for subsequent experiments. Store protected from light.

Protocol 2: Example Formulation for In Vivo Studies

For drug development professionals, preparing a stable formulation for in vivo testing is crucial. The following is an example protocol for formulating a poorly water-soluble compound like this compound.[3]

Objective: To prepare a 1 mg/mL working solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile water (ddH₂O)

Methodology:

-

Prepare Stock Solution: First, prepare a concentrated stock solution. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.

-

Prepare Final Formulation (Example Ratio: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water): a. Take 100 µL of the 10 mg/mL DMSO stock solution. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80. Mix again until clear. d. Add 450 µL of ddH₂O to reach a final volume of 1 mL. Mix well.

-

Verification: The final solution has a concentration of 1 mg/mL. The components serve to solubilize the lipid for administration. This formulation may be adjusted based on the specific requirements of the study and animal model.

Background Context: Phosphatidylcholine Synthesis Pathways

While this compound is a synthetic lipid, it belongs to the phosphatidylcholine (PC) class, the most abundant phospholipid in eukaryotic cell membranes.[12] Understanding the natural synthesis of PC provides essential context for its use in biological systems. The primary route for de novo PC synthesis is the Kennedy pathway.[12][13]

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. This compound | Liposome | 84271-00-1 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:84271-00-1 | AxisPharm [axispharm.com]

- 6. Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Diacetylenic lipid microstructures: structural characterization by X-ray diffraction and comparison with the saturated phosphatidylcholine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]